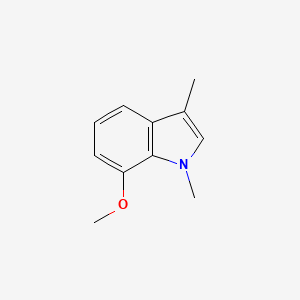

7-Methoxy-1,3-dimethyl-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1,3-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-12(2)11-9(8)5-4-6-10(11)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQCLOZOADHCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 7 Methoxy 1,3 Dimethyl Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position of the pyrrole (B145914) moiety, which is significantly more reactive than the benzene (B151609) ring.

The regioselectivity of electrophilic aromatic substitution on the 7-Methoxy-1,3-dimethyl-indole is governed by the electronic effects of its substituents. The 1-methyl group and the 7-methoxy group both act as electron-donating groups, increasing the nucleophilicity of the indole ring system. The methoxy (B1213986) group, in particular, strongly activates the benzene portion of the molecule. chim.it

However, the inherent reactivity of the indole's pyrrole ring, especially the C3 position, typically directs electrophilic attack there first. With the C3 position already occupied by a methyl group in this compound, electrophilic substitution is directed towards the next most activated position. In many substituted indoles, if the C3 position is blocked, electrophilic attack may occur at the C2 position. For instance, in many 1,3-dialkylindoles, reactions like the Vilsmeier-Haack formylation occur at the C2 position. cambridge.orgijpcbs.com

Nitration of indoles with electron-withdrawing groups often results in substitution on the benzene ring, yielding a mixture of 4-, 5-, 6-, and 7-nitro derivatives. semanticscholar.orgumn.edu For activated indoles, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is a common method for introducing halogen atoms. acs.org

Below is a table illustrating typical electrophilic substitution reactions on substituted indole rings, which provides a model for the expected reactivity of this compound.

| Reaction | Reagents | Typical Position of Substitution on Substituted Indoles | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C2 (when C3 is blocked) | 2-Formylindole |

| Nitration | HNO₃, H₂SO₄ or NO₂BF₄ | C2, C4, C5, C6 | Nitroindole |

| Bromination | N-Bromosuccinimide (NBS) | C2 | 2-Bromoindole |

| Chlorination | N-Chlorosuccinimide (NCS) | C2 | 2-Chloroindole |

This table is illustrative of general indole reactivity and predicts the likely outcomes for this compound where the C3 position is substituted.

While the C3 position in this compound is substituted, it is crucial to understand why this position is fundamentally the most reactive in unsubstituted or 1-substituted indoles. The C3 position's high nucleophilicity stems from the ability of the nitrogen atom's lone pair to participate in stabilizing the intermediate cation (arenium ion) formed during electrophilic attack. This stabilization is more effective for attack at C3 than at C2, as it preserves the aromaticity of the fused benzene ring in the key resonance structures. The presence of electron-donating groups, such as the 1-methyl and 7-methoxy groups, further enhances the electron density of the pyrrole ring, amplifying this inherent reactivity. In cases where the C3 substituent can act as a leaving group or participate in the reaction, its reactivity can be exploited. However, with a stable methyl group at C3, electrophilic attack is redirected to other positions, most notably C2.

Oxidation and Reduction Pathways

The substituted indole ring can undergo both oxidation and reduction, leading to a variety of transformed products. These reactions can affect the pyrrole ring, the N-methyl group, or the entire heterocyclic system.

The oxidation of indoles can yield a range of products depending on the substrate and the oxidizing agent used. For C2,C3-dialkyl-substituted indoles, oxidation can lead to the formation of 2-oxindoles or result in the oxidative cleavage of the C2-C3 bond. springernature.comresearchgate.net Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such transformations. organic-chemistry.org

Furthermore, the presence of a tertiary amine, in this case, the N-methyl group, introduces the possibility of forming an N-oxide. The oxidation of N,N-dimethylanilines to their corresponding N-oxides is a well-established reaction, often carried out with peroxy acids like m-CPBA or hydrogen peroxide. organic-chemistry.orgnih.govresearchgate.net It is plausible that under controlled oxidation conditions, this compound could be converted to this compound N-oxide. This transformation involves the oxidation of the nitrogen atom of the indole ring.

| Oxidizing Agent | Potential Product from this compound | Transformation Type |

| m-CPBA | 7-Methoxy-1,3-dimethyl-2-oxindole | C2-oxidation |

| Oxone/Halide | 2-Keto acetanilide derivative | C2-C3 bond cleavage |

| m-CPBA or H₂O₂ | This compound N-oxide | N-oxidation |

The reduction of the indole ring system leads to the formation of indolines (2,3-dihydroindoles). This transformation can be achieved through various methods, including catalytic hydrogenation or by using chemical reducing agents. nih.govrsc.org The reduction specifically targets the C2-C3 double bond of the pyrrole ring.

A common and effective method for this reduction is the use of sodium borohydride in the presence of a carboxylic acid, such as acetic acid or trifluoroacetic acid. mdma.chclockss.org This combination protonates the indole at the C3 position, forming an indoleninium ion which is then readily reduced by the hydride reagent. Catalytic hydrogenation, often using catalysts like Platinum on carbon (Pt/C), is another green and efficient method for producing indolines from indoles. nih.gov The expected product from the reduction of this compound would be 7-Methoxy-1,3-dimethyl-indoline.

| Reducing System | Product | Reaction Conditions |

| Sodium Borohydride / Acetic Acid | 7-Methoxy-1,3-dimethyl-indoline | Neat carboxylic acid solvent |

| Catalytic Hydrogenation (Pt/C) | 7-Methoxy-1,3-dimethyl-indoline | H₂ gas, acidic medium (e.g., p-TsOH) in water |

| Sodium Cyanoborohydride / Acetic Acid | 7-Methoxy-1,3-dimethyl-indoline | Acetic acid solvent |

Nucleophilic and Electrophilic Functionalization

While electrophilic substitution is the dominant reaction pathway for indoles, nucleophilic and other electrophilic functionalizations can be achieved under specific conditions, often requiring pre-functionalization of the molecule.

Nucleophilic Functionalization: The electron-rich nature of the indole ring makes direct nucleophilic aromatic substitution challenging. acs.orgnih.gov Such reactions typically require the presence of strong electron-withdrawing groups on the ring or activation of a leaving group at a specific position. For instance, if this compound were halogenated at the C2 position (e.g., to form 2-chloro-7-methoxy-1,3-dimethyl-indole), this halo-substituted indole could then potentially undergo nucleophilic substitution reactions (e.g., palladium-catalyzed cross-coupling reactions) to introduce new functional groups at that position. nih.gov Another strategy involves the umpolung (polarity inversion) of indole's natural reactivity, making positions like C2 electrophilic and thus susceptible to attack by nucleophiles. nih.gov

Electrophilic Functionalization: Further electrophilic functionalization beyond standard aromatic substitution is also possible. As discussed in section 3.1.1, with the C3 position blocked, electrophiles are expected to attack the C2 position. This allows for the introduction of various functional groups at C2, which is a less common site for substitution in simpler indoles. The activation provided by the 1-methyl and 7-methoxy groups facilitates these reactions, enabling the synthesis of more complex, polysubstituted indole derivatives.

C-C Bond Forming Reactions for Further Derivatization

The formation of new carbon-carbon bonds is a fundamental strategy in organic synthesis for the elaboration of molecular complexity. For this compound, the electron-rich nature of the indole ring, further enhanced by the 7-methoxy group, facilitates electrophilic substitution reactions on the benzene portion of the molecule. With the N1 and C3 positions being substituted, electrophilic attack is directed primarily to the C2, C4, and C6 positions. The directing effect of the methoxy and amino groups typically favors substitution at the C4 and C6 positions.

A common and powerful method for C-C bond formation on aromatic rings is the Friedel-Crafts reaction. This reaction involves the substitution of an aromatic proton with an electrophile, typically generated from an alkyl halide, acyl halide, or anhydride in the presence of a Lewis acid catalyst. While specific studies on this compound are not extensively detailed, the principles of electrophilic aromatic substitution on methoxy-activated indoles suggest its susceptibility to such reactions. For instance, the Friedel–Crafts reaction of N-methyl indole with nitroethylene has been studied to characterize the bonding changes along the C-C bond-formation process in polar reactions.

The table below illustrates the general reactivity of indole derivatives in Friedel-Crafts alkylation, which can be extrapolated to predict the behavior of this compound.

| Reactant 1 (Indole Derivative) | Reactant 2 (Electrophile) | Catalyst | Product | Reference |

| Indole | para-Quinone Methide | AlCl₃·6H₂O | C3-alkylated indole | nih.gov |

| N-methyl indole | Nitroethylene | Bisamide | C3-substituted product | beilstein-journals.org |

C-Heteroatom Bond Forming Reactions

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the indole framework is crucial for modifying the pharmacological and physicochemical properties of the resulting derivatives. In the case of this compound, the absence of a proton on the indole nitrogen (due to N-methylation) precludes reactions that proceed via N-H deprotonation, a common pathway for C-heteroatom bond formation in many indole compounds.

However, other positions on the indole ring remain available for such transformations. Palladium-catalyzed cross-coupling reactions, for example, are versatile methods for forming C-N and C-O bonds. These reactions typically involve the coupling of a halo-substituted indole with an amine or an alcohol in the presence of a palladium catalyst and a suitable ligand. While specific examples for this compound are not detailed in the provided literature, studies on related systems, such as N-substituted 4-bromo-7-azaindoles, demonstrate the feasibility of such couplings to introduce amides, amines, amino acid esters, and phenols.

The general conditions for palladium-catalyzed C-N bond formation are summarized in the table below.

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| N-substituted 4-bromo-7-azaindole | Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | C4-aminated product |

| N-substituted 4-bromo-7-azaindole | Phenol | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | C4-aryloxylated product |

Formation of Charge Transfer Complexes

Electron Donor Properties of Indole Compounds

Indole and its derivatives are known to act as electron donors in the formation of charge-transfer (CT) complexes. This electron-donating ability stems from the π-electron-rich nature of the bicyclic aromatic system. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, further enhancing the electron density of the ring. Substituents on the indole nucleus can significantly influence its electron-donating properties. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density and thereby enhance the electron-donating capacity of the indole ring.

In this compound, the 7-methoxy group and the two methyl groups all contribute to increasing the electron density of the molecule, making it a potent electron donor. Quantum chemical studies have been performed on indoles to understand their electron-donor and -acceptor properties in the formation of charge-transfer complexes. These studies have shown that indoles can form strong charge-transfer complexes, which in some cases can lead to the formation of free radicals. The antioxidant activity of methoxyindoles is also attributed to their ability to act as electron donors and radical scavengers.

Complexation with Electron Acceptors in Chemical Systems

The formation of a charge-transfer complex involves the interaction of an electron donor with an electron acceptor. The electron-rich this compound is expected to form stable CT complexes with a variety of electron acceptors. Common electron acceptors used in these studies include iodine, 1,4-dinitrobenzene, 1,3,5-trinitrobenzene, and other molecules with high electron affinity.

The formation and stability of these complexes can be studied using various spectroscopic techniques, such as UV-Vis spectroscopy. The appearance of a new absorption band, which is not present in the spectra of the individual donor or acceptor, is a characteristic feature of a CT complex. The strength of the interaction is quantified by the formation constant (Kc) of the complex. While specific studies on the complexation of this compound are not available, research on other indole derivatives provides insight into this process. For example, the association constants of various indoles with electron acceptors have been determined using nuclear magnetic resonance methods.

The table below lists some common electron acceptors and their potential to form charge-transfer complexes with indole derivatives.

| Electron Acceptor | Type of Interaction | Spectroscopic Evidence |

| Iodine | n-sigma type | New UV-Vis absorption band |

| 1,3,5-Trinitrobenzene | π-π interaction | Changes in NMR chemical shifts |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | π-acceptor | New UV-Vis absorption band |

Advanced Spectroscopic and Analytical Characterization of 7 Methoxy 1,3 Dimethyl Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the electronic environment of protons within a molecule. The chemical shifts (δ) are highly sensitive to the effects of substituents on the indole (B1671886) ring. In 7-Methoxy-1,3-dimethyl-indole, the electron-donating methoxy (B1213986) group (-OCH₃) at the C-7 position and the two methyl groups (-CH₃) at the N-1 and C-3 positions significantly influence the positions of the proton signals.

The -OCH₃ group at C-7 is expected to exert a shielding effect on the adjacent aromatic protons, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted indole. The N-methyl group typically resonates in the range of 3.6-3.8 ppm, while the C-3 methyl group appears further upfield. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.8 - 7.0 | Singlet (s) | - |

| H-4 | ~6.6 - 6.8 | Doublet (d) | J ≈ 7-8 |

| H-5 | ~6.9 - 7.1 | Triplet (t) | J ≈ 8 |

| H-6 | ~7.1 - 7.3 | Doublet (d) | J ≈ 8 |

| N-CH₃ | ~3.7 - 3.8 | Singlet (s) | - |

| C₃-CH₃ | ~2.2 - 2.4 | Singlet (s) | - |

Note: These are predicted values based on the analysis of substituted indoles. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

The C-7 carbon, being attached to the electronegative oxygen of the methoxy group, will be significantly deshielded and appear at a low field (high ppm value). The carbons of the methyl groups will be highly shielded and appear at a high field. The chemical shifts of the indole ring carbons generally appear between 100 and 140 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~128 - 130 |

| C-3 | ~112 - 114 |

| C-3a | ~128 - 129 |

| C-4 | ~108 - 110 |

| C-5 | ~120 - 122 |

| C-6 | ~114 - 116 |

| C-7 | ~145 - 147 |

| C-7a | ~129 - 131 |

| N-CH₃ | ~30 - 32 |

| C₃-CH₃ | ~9 - 11 |

Note: These are predicted values based on the analysis of substituted indoles. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-4, H-5, and H-6, confirming their connectivity in the benzene ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. researchgate.net This technique would be used to definitively assign the proton signals to their respective carbons in the indole structure.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. researchgate.netsdsu.edu It is instrumental in identifying the placement of substituents and connecting different parts of the molecule. For instance, correlations would be expected from the N-CH₃ protons to carbons C-2 and C-7a, and from the O-CH₃ protons to C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the substitution pattern, for example, by showing a spatial correlation between the N-CH₃ protons and the H-7a proton or the C7-OCH₃ protons.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-4 ↔ H-5; H-5 ↔ H-6 | Confirms connectivity of aromatic protons |

| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-5 ↔ C-5; etc. | Assigns protons to their directly bonded carbons |

| HMBC | N-CH₃ (¹H) ↔ C-2, C-7a (¹³C) | Confirms position of N-methyl group |

| C₃-CH₃ (¹H) ↔ C-2, C-3, C-3a (¹³C) | Confirms position of C-3 methyl group | |

| O-CH₃ (¹H) ↔ C-7 (¹³C) | Confirms position of methoxy group | |

| NOESY | N-CH₃ (¹H) ↔ H-2 (¹H) | Confirms spatial proximity |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₁₂H₁₅NO) is calculated to be 189.11536 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a parent molecular ion peak ([M]⁺) and various fragment ion peaks, which provide a "fingerprint" of the molecule's structure.

For this compound, the molecular ion peak is expected at m/z = 189. A key fragmentation pathway for methylated indoles is the loss of a methyl radical (•CH₃) to form a stable quinolinium-like cation. nist.gov Therefore, a prominent peak at m/z 174 ([M-15]⁺) is anticipated, likely representing the base peak. Further fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Ion | Formula |

|---|---|---|

| 189 | [M]⁺ | [C₁₂H₁₅NO]⁺ |

| 174 | [M - CH₃]⁺ | [C₁₁H₁₂NO]⁺ |

| 158 | [M - OCH₃]⁺ | [C₁₁H₁₂N]⁺ |

Note: The fragmentation pattern is predicted based on the structure and known fragmentation of similar indole compounds. nist.gov

Differentiation of Regioisomeric Indole Derivatives by MS

Mass spectrometry (MS) is a pivotal tool for the structural elucidation of indole derivatives. However, distinguishing between regioisomers, such as the various methoxy-1,3-dimethyl-indole positional isomers, can be challenging as they often yield mass spectra with fragment ions at equivalent mass-to-charge ratios (m/z). nih.gov The differentiation primarily relies on identifying subtle differences in the relative abundance of these ions or the presence of unique fragment ions that arise from the specific position of the substituents. nih.govoup.com

The electron ionization (EI) mass spectra for regioisomeric series of substituted indoles, like the methoxy- and methyl-benzoyl-1-pentylindoles, typically show a prominent molecular ion peak. nih.gov Common fragmentation pathways for indole derivatives include the loss of substituents attached to the indole nucleus. oup.comscirp.org For instance, fragmentation of an N-alkyl group is a common pathway. oup.com Another characteristic fragmentation in indole compounds involves the eventual loss of HCN from fragment ions. scirp.org

For methoxy-substituted indoles, fragmentation can involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of a carbon monoxide (CO) molecule. nih.gov The key to differentiating isomers often lies in fragmentation pathways influenced by the interaction of adjacent functional groups. For example, ortho-substituted isomers in some methoxybenzoyl and methylbenzoyl indole series show a unique fragment ion corresponding to a loss of 17 u (M-17), which is attributed to the elimination of a hydroxyl radical (•OH). nih.gov This type of unique fragmentation provides a clear diagnostic marker for a specific regioisomer that would be absent in its meta- and para- counterparts. nih.gov While the major fragments may be identical across a series of isomers, careful analysis of the entire spectrum for these unique, often low-abundance, ions is critical for unambiguous identification. oup.com

Table 1: General Fragmentation Patterns for Distinguishing Regioisomeric Methoxy-Indole Derivatives

| Fragmentation Pathway | Description | Significance for Isomer Differentiation |

| Molecular Ion (M+) | The intact molecule with one electron removed. | Typically the base peak or a prominent peak for many indole derivatives. nih.gov |

| Loss of Alkyl Radical | Cleavage of alkyl chains, e.g., loss of •CH₃ from the N-methyl group. | Common to all isomers with this substituent. |

| Loss of •CH₃ then CO | Ejection of a methyl radical from the methoxy group, followed by loss of CO. | A characteristic pathway for methoxyaryl compounds. nih.gov |

| Loss of •OH (M-17) | Elimination of a hydroxyl radical. | Can be a unique marker for ortho-substituted methoxy indoles due to substituent interaction. nih.gov |

| Unique Fragments | Formation of specific ions due to unique intramolecular rearrangements. | The presence of a unique fragment (e.g., M-47) can definitively identify one isomer over others. oup.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the indole ring and its specific substituents. Unlike unsubstituted or N-H indoles, which show a characteristic N-H stretching vibration around 3400-3525 cm⁻¹, this compound lacks this band due to the methylation at the N1 position. mdpi.comaip.org

Vapor-Phase Infrared Spectra for Structural Fingerprinting

Vapor-phase IR spectroscopy offers significant advantages for the structural analysis and differentiation of closely related isomers. oup.com When a compound is analyzed in the gas phase, intermolecular interactions are minimized, resulting in sharper and more resolved absorption bands compared to spectra obtained from solid (e.g., KBr pellets) or liquid samples. montclair.edu This enhanced resolution makes the vapor-phase IR spectrum a unique "fingerprint" for a specific molecule. oup.comjst.go.jp

For regioisomeric indole derivatives, subtle differences in the vibrational frequencies and band shapes, which might be obscured in condensed-phase spectra, become apparent in the vapor phase. oup.com This technique is particularly effective for providing characteristic absorption bands that can be used to reliably identify individual isomers within a series, making it a powerful complementary tool to mass spectrometry. oup.comjst.go.jp

Characteristic Absorption Maxima and Band Shapes for Indole Ring and Substituents

The IR spectrum of this compound is a composite of absorptions from the aromatic indole core, the methoxy group, and the two methyl groups.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations of the indole ring typically appear in the region of 3000–3100 cm⁻¹. mdpi.com The characteristic stretching vibrations of the aromatic carbon-carbon double bonds (C=C) within the fused ring system are observed at approximately 1500–1600 cm⁻¹. mdpi.comresearchgate.net Additional C-C stretching bands within the ring can be found near 1456 cm⁻¹ and 1616 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The symmetric and asymmetric C-H stretching vibrations from the N-methyl and C3-methyl groups are expected in the 2850–3000 cm⁻¹ range. mdpi.com

Methoxy Group Vibrations: The methoxy group provides characteristic absorption bands. The C-H stretching of the methoxy's methyl group is often observed as a distinct band, with one study noting it near 2828 cm⁻¹. mdpi.com The most diagnostic vibration for the methoxy group is the strong C-O (aryl-alkyl ether) stretching, which typically appears in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Absence of N-H Stretch: A key feature for 1-substituted indoles is the absence of the N-H stretching band that is prominent in unsubstituted indole around 3406 cm⁻¹. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Indole Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Indole Ring | Aromatic C=C Stretch | 1500 - 1600 |

| Methyl Groups (N-CH₃, C-CH₃) | Aliphatic C-H Stretch | 2850 - 3000 |

| Methoxy Group (O-CH₃) | C-H Stretch | ~2830 |

| Methoxy Group (Ar-O-C) | Asymmetric C-O Stretch | 1200 - 1275 |

| Methoxy Group (Ar-O-C) | Symmetric C-O Stretch | 1020 - 1075 |

| N-Substituted Indole | N-H Stretch | Absent |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures, the differentiation from its regioisomers, and the assessment of its purity. Both gas and liquid chromatography are widely employed for the analysis of indole derivatives. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds like substituted indoles from complex mixtures. nih.gov Capillary GC columns, such as those with a trifluoropropylmethyl polysiloxane stationary phase, can provide excellent resolution of regioisomeric indole derivatives. oup.com

The separation of isomers by GC is influenced by factors such as boiling point and molecular geometry. Studies on related regioisomeric indoles have shown that the elution order often reflects molecular linearity or steric crowding around the indole ring. nih.govoup.com For instance, in some sets of substituted indoles, the ortho-isomer has been observed to elute first, followed by the meta- and then the para-isomer, which has the highest retention time. nih.gov This predictable elution pattern, combined with the structural information from the mass spectrometer, allows for the confident identification of each isomer in a mixture.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity and Quantification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of indole derivatives. oup.comacs.org A common configuration involves a reversed-phase column (e.g., C8 or C18) coupled with a UV detector. nih.govcetjournal.it

The separation of indolic compounds is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govcetjournal.it Indole compounds possess a strong chromophore, making them well-suited for UV detection. researchgate.net The detection wavelength is often set around 280 nm, where the indole ring system exhibits significant absorbance. oup.comnih.gov

A validated HPLC-UV method allows for the accurate determination of the purity of a this compound sample by measuring the area of its peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. oup.comnih.gov The method's performance is typically validated for parameters including linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. acs.org

Table 3: Typical HPLC-UV Method Parameters for Indole Derivative Analysis

| Parameter | Typical Value / Condition |

| Column | Reversed-Phase C8 or C18 nih.govcetjournal.it |

| Mobile Phase | Gradient of Water/Methanol or Water/Acetonitrile nih.gov |

| Detection | UV Absorbance at ~280 nm oup.com |

| Purpose | Purity assessment, quantification acs.orgnih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. chemistryhall.com It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of this compound, by allowing for the rapid, qualitative assessment of the presence of reactants and the formation of products. libretexts.orgacs.org

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com In the context of a reaction, the starting materials, intermediates, and the final product will likely have different polarities and thus different affinities for the stationary phase. This difference results in distinct retention factors (Rƒ), enabling their separation and visualization on the TLC plate. chemistryhall.com

To monitor a reaction producing this compound, a systematic procedure is followed:

Spotting: Small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate. youtube.com Typically, three lanes are used: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification. libretexts.org

Elution: The plate is placed in a sealed chamber containing a suitable mobile phase. The solvent moves up the plate via capillary action, carrying the components of the spotted mixtures at different rates. chemistryhall.com

Visualization: After elution, the plate is dried and the separated spots are visualized. While some compounds are visible to the naked eye, many indole derivatives require a visualization aid. Common methods include viewing under UV light, which can reveal fluorescent compounds or those that quench fluorescence, or staining with a chromogenic reagent. erowid.org For indoles, specific reagents like the van Urk-Salkowski reagent or Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) are highly effective, producing distinctly colored spots. erowid.org

The progression of the reaction is determined by observing the disappearance of the spot corresponding to the limiting reactant and the simultaneous appearance and intensification of the spot corresponding to the product, this compound. youtube.com The reaction is considered complete when the starting material spot is no longer detectable in the reaction mixture lane. libretexts.org

Table 1: Hypothetical TLC Monitoring of a Synthesis Reaction

This table illustrates the expected TLC results at different stages of a reaction to synthesize this compound.

| Time Point | Reactant Spot (Rƒ ≈ 0.45) | Product Spot (Rƒ ≈ 0.60) | Observations |

| T = 0 hr | Intense | Not Present | Reaction initiated. Only starting material is present. |

| T = 1 hr | Fading | Appears | Product formation has begun. Both reactant and product are visible. |

| T = 3 hr | Faint | Intense | Reaction is nearing completion as the reactant is mostly consumed. |

| T = 5 hr | Not Present | Intense | Reaction is complete. The starting material has been fully converted to the product. |

Note: Rƒ values are hypothetical and depend on the specific reactants and the chosen eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Photometric and UV-Vis Spectroscopic Analytical Methods

Photometric and UV-Vis spectroscopic methods are instrumental in the analysis of indole compounds, providing both quantitative and qualitative data based on their interaction with electromagnetic radiation in the ultraviolet and visible regions of the spectrum.

Spectrophotometric Determination of Indole Compounds

Spectrophotometry offers a precise and accessible means for the quantitative determination of indole compounds. nih.gov These methods are typically colorimetric, meaning they rely on a chemical reaction that produces a colored product whose absorbance is proportional to the concentration of the indole analyte. ijeas.org The high electron-donating capacity of the indole nucleus makes it highly susceptible to reaction with various electron acceptors, forming intensely colored charge-transfer complexes (CTC). pjsir.org

Several reagents are employed for the colorimetric determination of indoles:

p-Dimethylaminobenzaldehyde (Ehrlich's Reagent): This is a classic reagent that reacts with the indole nucleus, typically at the C2 position, to form a colored product. consensus.appsigmaaldrich.com

2,6-Dichloroquinone-4-chlorimide: This reagent acts as an electron acceptor to form a stable and colored charge-transfer complex with indole compounds, suitable for quantitative analysis. pjsir.org

p-Dimethylaminocinnamaldehyde: In an acidic medium, this reagent couples with indoles to yield highly colored azafulvenium salts, providing a basis for a rapid colorimetric assay. nih.gov

Chloranil: This compound can also be used to form colored electron donor-acceptor complexes with indoles for their spectrophotometric quantification. nih.gov

The general procedure involves mixing the sample containing the indole derivative with the chosen reagent under optimized conditions (e.g., solvent, temperature, and reaction time). A stable color develops, and its absorbance is measured at the wavelength of maximum absorption (λmax) using a spectrophotometer. pjsir.org A calibration curve, prepared using known concentrations of a standard, is then used to determine the concentration of the indole compound in the unknown sample.

Table 2: Colorimetric Reagents for Spectrophotometric Determination of Indole Derivatives

| Reagent | Reaction Principle | Typical λmax | Resulting Color |

| p-Dimethylaminobenzaldehyde | Formation of a resonance-stabilized dye | ~565 nm | Red-Violet |

| 2,6-Dichloroquinone-4-chlorimide | Charge-Transfer Complex (CTC) formation | ~490 nm | Varies (e.g., Yellow/Orange) |

| p-Dimethylaminocinnamaldehyde | Azafulvenium salt formation | Varies with indole | Varies (e.g., Red/Purple) |

| Chloranil | Electron Donor-Acceptor Complex formation | Varies with indole | Varies |

Investigation of Optical Properties in Solution (e.g., UV-Vis and Fluorescence Spectroscopy)

The inherent electronic structure of the indole ring system endows it with characteristic optical properties that can be studied using UV-Vis absorption and fluorescence spectroscopy. These properties are sensitive to the molecular environment and the nature of substituents attached to the indole core.

UV-Vis Spectroscopy: The indole chromophore exhibits distinct absorption bands in the ultraviolet region. The spectrum is influenced by substituents on both the benzene and pyrrole (B145914) rings. For this compound, the electron-donating methoxy group (-OCH₃) at the C7 position and the methyl groups (-CH₃) at the N1 and C3 positions are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. UV-Vis spectroscopy is a valuable tool for confirming the identity of the chromophore and studying phenomena such as protonation. researchgate.net The UV-Vis spectrum of a colored product derived from 5-methoxyindole (B15748) has shown maximum absorption at different wavelengths, indicating the strong influence of substituents. researchgate.net

Fluorescence Spectroscopy: Indole and its derivatives are well-known for their fluorescent properties. nih.gov The fluorescence emission is highly sensitive to solvent polarity and the electronic nature of substituents. Methoxy groups, in particular, can have a pronounced effect on the fluorescence wavelength, quantum yield, and Stokes shift of a molecule. sciforum.net The fluorescence of this compound would be characterized by its excitation and emission spectra. The excitation spectrum typically resembles the absorption spectrum, while the emission spectrum occurs at a longer wavelength. The specific wavelengths and intensity of fluorescence provide a sensitive signature for the compound and its local environment.

Table 3: Expected Optical Properties of this compound in Solution

| Property | Parameter | Expected Value/Range | Notes |

| UV-Vis Absorption | λmax 1 | ~220-230 nm | Corresponds to the Bₐ transition of the indole ring. |

| λmax 2 | ~280-300 nm | Corresponds to the Lₐ transition, shifted by substituents. | |

| Molar Absorptivity (ε) | 1,000 - 10,000 L·mol⁻¹·cm⁻¹ | Typical range for indole derivatives at the Lₐ band. | |

| Fluorescence | Excitation λmax | ~280-300 nm | Should closely match the absorption maximum. |

| Emission λmax | ~340-370 nm | Highly solvent-dependent; expected red-shift compared to indole. | |

| Stokes Shift | 60-70 nm | The difference between excitation and emission maxima. |

Note: These values are estimations based on the known properties of substituted indoles and are subject to variation based on the solvent used.

Computational Chemistry and Modeling of 7 Methoxy 1,3 Dimethyl Indole

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is crucial for identifying potential biological targets for a compound and understanding its binding mode at the molecular level. researchgate.net For 7-Methoxy-1,3-dimethyl-indole, docking studies would involve computationally placing the molecule into the binding sites of various proteins to assess its potential as an inhibitor or modulator.

Molecular docking algorithms predict the binding geometry by exploring a vast conformational space to find the most stable ligand-receptor complex. researchgate.net The stability of this complex is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy value indicates a more stable complex and potentially higher biological activity.

In a typical study, this compound would be docked against a target protein, and its binding affinity would be calculated. For instance, docking studies on various indole (B1671886) derivatives against targets like protein kinases or enzymes have shown binding energies ranging from -8.0 to -11.5 kcal/mol. nih.govajchem-a.com The predicted binding geometry reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand within the receptor's active site. nih.govmdpi.com

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| This compound | -9.5 | LEU83, VAL91, LYS105 | Hydrophobic, Hydrogen Bond |

| Indole | -7.2 | LEU83, ALA145 | Hydrophobic |

| 7-Hydroxy-1,3-dimethyl-indole | -9.8 | LEU83, VAL91, LYS105, ASP181 | Hydrophobic, Hydrogen Bond |

| 1,3-dimethyl-indole | -8.9 | LEU83, VAL91 | Hydrophobic |

To understand the structure-activity relationship (SAR), the binding energy of this compound is compared with that of other structurally related indole analogs. researchgate.net This comparative analysis helps to elucidate the contribution of specific functional groups to the binding affinity. For example, comparing the binding score of this compound with 1,3-dimethyl-indole would reveal the impact of the 7-methoxy group on target interaction. Studies have shown that the addition of certain functional groups can significantly alter binding affinity; for instance, introducing a tosyl group to an indole derivative increased its affinity for a target enzyme by -2.15 kcal/mol. mdpi.com Such comparisons are fundamental to guiding the optimization of lead compounds.

A single docking program may sometimes produce unreliable results. To improve the accuracy and reliability of pose prediction, consensus docking is employed, which combines the results from several different docking algorithms. nih.gov The underlying principle is that if multiple, distinct programs predict a similar binding pose, there is a higher probability that this pose represents the actual binding mode. nih.gov For this compound, an analysis of consensus poses would involve running calculations with multiple software tools. The resulting poses would be clustered and analyzed to identify the most frequently predicted and energetically favorable binding orientation, providing greater confidence in the predicted ligand-receptor interactions.

Structure-Based Drug Design Principles Applied to Indole Scaffolds

The indole nucleus is considered a versatile scaffold in drug design, capable of interacting with a wide variety of biological targets. mdpi.comresearchgate.net Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein, often obtained from molecular docking, to design novel ligands. researchgate.net

Once the binding mode of this compound is established, SBDD principles are applied to modify its structure to enhance its pharmacological properties. For example, if docking reveals an unoccupied hydrophobic pocket near the 7-methoxy group, medicinal chemists could design new analogs with larger, non-polar substituents at this position to achieve additional favorable interactions, thereby increasing potency. This iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are mathematical equations that relate molecular descriptors—numerical values representing specific properties of a molecule—to observed activity, such as an IC50 value. neliti.com

To build a QSAR model for a series of indole analogs including this compound, various molecular descriptors would be calculated. neliti.com These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP), among others. researchgate.net

A statistical method, such as multiple linear regression (MLR), is then used to generate a model that best describes the relationship between these descriptors and the biological activity. neliti.com For example, a QSAR study on indole derivatives as COX-2 inhibitors revealed that their activity was correlated with atomic polarizability (Apol), the number of hydrogen-bond donors (HBD), and the energy of the highest occupied molecular orbital (HOMO). nih.gov Such a model for this compound and its analogs could predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule |

| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water |

| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule |

| Thermodynamic | Heat of Formation | The change in enthalpy during the formation of 1 mole of the substance |

Predictive Modeling for Novel Active Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug discovery. For this compound, this approach allows for the rational design of novel derivatives with potentially enhanced biological activities. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their observed biological effects. nih.gov

The process begins by generating a dataset of indole derivatives structurally related to this compound and testing them for a specific biological activity. For each molecule, a set of numerical parameters, or molecular descriptors, is calculated to quantify its structural and physicochemical properties. These descriptors can encode information about the molecule's topology, electronic properties, and steric characteristics.

Using statistical methods like multiple linear regression (MLR), computational models are built to relate these descriptors to the biological activity. eurjchem.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This in silico screening significantly narrows down the number of candidate molecules that need to be synthesized and tested in the lab, saving time and resources. jocpr.com For instance, a model might suggest that increasing the hydrophobicity at a certain position or altering the electronic properties of the methoxy (B1213986) group could lead to a more potent compound. These models are validated internally and externally to ensure their predictive power and reliability. nih.gov

Advanced Computational Screening Methodologies

Advanced computational screening, often called virtual screening (VS), is a powerful technique for identifying promising drug candidates from large chemical libraries. nvidia.comwikipedia.org In the context of this compound, virtual screening can be employed to find molecules that are likely to bind to a specific biological target, such as a protein receptor or enzyme. wikipedia.org This process complements traditional high-throughput screening by being faster and more cost-effective. nvidia.com

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS methods like molecular docking can be used. nvidia.com In this process, the 3D structure of this compound or its derivatives is computationally "docked" into the binding site of the target protein. A scoring function then estimates the binding affinity, and compounds with the best scores are selected for further investigation. wikipedia.org This method provides valuable insights into the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but there are known active molecules, LBVS can be applied. wikipedia.org This method uses the principle that molecules with similar structures often have similar biological activities. jocpr.com Techniques like 2D chemical similarity searching or 3D shape-based screening are used to find molecules in a database that are structurally similar to a known active compound, such as a potent indole alkaloid. acs.org Pharmacophore modeling is another key LBVS technique, where a 3D model of the essential chemical features required for biological activity is created and used as a filter to screen large compound libraries. acs.org

These screening methodologies enable the rapid evaluation of millions of compounds, prioritizing a manageable number for experimental testing and accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Prediction of Molecular Descriptors and Conformational Analysis

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and physicochemical properties. Computational chemistry provides essential tools for predicting these characteristics through the calculation of molecular descriptors and conformational analysis.

Molecular Descriptors are numerical values that describe the chemical and physical properties of a molecule. researchgate.net These descriptors are fundamental to QSAR and other predictive models. They can be categorized into several types:

Constitutional Descriptors: Based on the 2D structure, such as molecular weight and atom counts.

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometric Descriptors: Relate to the 3D shape and size of the molecule.

Electronic Descriptors: Quantify properties like charge distribution and dipole moment.

Physicochemical Descriptors: Include properties like lipophilicity (LogP) and molar refractivity.

| Descriptor | Predicted Value | Description |

|---|---|---|

| Molecular Weight | 175.23 g/mol | The mass of one mole of the compound. |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 12.92 Ų | Sum of surfaces of polar atoms; relates to drug transport properties. |

| Number of Rotatable Bonds | 1 | A measure of molecular flexibility. |

| Molar Refractivity | 55.4 cm³ | A measure of the total polarizability of a mole of the substance. |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide deep insights into its reactivity, stability, and spectroscopic properties based on its electron density. niscpr.res.in This method offers a favorable balance between computational cost and accuracy, making it a routine tool in computational chemistry. nih.govnih.gov

DFT calculations can determine a wide range of electronic properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.innih.gov A smaller gap generally implies higher reactivity.

Electron Density Distribution: DFT can map the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is often visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov

Geometric Parameters: The method can accurately predict bond lengths, bond angles, and dihedral angles for the molecule's optimized, lowest-energy geometry. researchgate.net

Spectroscopic Properties: DFT can be used to calculate and predict vibrational frequencies (IR spectra) and electronic absorption spectra (UV-Vis spectra), which can be compared with experimental data for validation. researchgate.net

These quantum chemical calculations are essential for understanding the fundamental properties of this compound at the electronic level, providing a theoretical foundation for interpreting its chemical behavior and designing new derivatives with tailored electronic characteristics. uni-greifswald.deresearchgate.net

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Development of Novel Therapeutic Agents Based on Indole (B1671886) Scaffolds

The indole scaffold is a fundamental component in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. nih.govnih.gov Its derivatives have been successfully developed into drugs for treating a multitude of diseases, including cancer, viral and microbial infections, inflammation, metabolic disorders, and neurodegenerative conditions. nih.govresearchgate.netnih.gov The appeal of the indole nucleus in drug design lies in its ability to interact with high affinity to various biological targets. arabjchem.orgaip.org Researchers continuously explore the synthesis of novel indole derivatives, aiming to enhance their efficacy, specificity, and safety profiles. mdpi.comnih.gov The advantages of indole-containing drug candidates often include good bioavailability, low toxicity, and reduced adverse effects. aip.org

The indole scaffold is a vital pharmacophore in the design of anticancer agents, with many derivatives demonstrating potent antiproliferative activity. nih.govaip.orgeurekaselect.com These compounds can target various mechanisms within cancer cells, including the inhibition of tubulin polymerization, protein kinases, histone deacetylases (HDACs), and DNA topoisomerases. mdpi.comnih.goveurekaselect.com

Indole-based vascular disrupting agents (VDAs) have shown promise by targeting tumor vasculature. nih.gov One area of research has focused on derivatives that bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov Notably, research into analogues of the VDA OXi8006 has revealed that incorporating a methoxy (B1213986) group at the 7-position of the indole ring can result in compounds with cytotoxicity and tubulin assembly inhibition comparable to the lead compound. nih.gov

Furthermore, indole derivatives are being investigated to overcome multidrug resistance (MDR) in cancer therapy, a major obstacle to successful treatment. eurekaselect.com Certain indole-chalcone derivatives, for instance, have been shown to inhibit the growth of multidrug-resistant cancer cells by targeting microtubules. eurekaselect.com The versatility of the indole ring allows for the design of molecules that can evade resistance mechanisms or target novel pathways in resistant cancer cells. researchgate.netnih.gov

Table 1: Examples of Indole Derivatives in Anticancer Research

| Compound Class | Mechanism of Action | Target Cancer Type(s) |

|---|---|---|

| Vinca Alkaloids (e.g., Vinblastine, Vincristine) | Tubulin Polymerization Inhibitor | Various, including Lung Cancer |

| Indole-Chalcones | Tubulin Polymerization Inhibitor | Multidrug-Resistant Cancers |

| Sunitinib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma, GIST |

| Panobinostat | Histone Deacetylase (HDAC) Inhibitor | Multiple Myeloma |

The indole scaffold is a key component in the development of antiviral agents. nih.govresearchgate.net Its ability to be functionalized at various positions allows for the creation of diverse derivatives that can inhibit viral replication and proliferation. nih.gov Several indole-containing compounds have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza. nih.gov

A notable example of an indole-based antiviral drug is Delavirdine, which was approved for the treatment of HIV. nih.gov It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to and inhibiting the activity of the viral enzyme essential for replication. nih.gov The success of such compounds highlights the potential of the indole nucleus as a pharmacophore for designing new antiviral therapies. nih.govnih.gov Research continues to explore novel indole derivatives to combat emerging viral threats and overcome drug resistance. nih.govmdpi.com

Table 2: Selected Indole-Based Antiviral Agents

| Drug Name/Compound Class | Virus Targeted | Mechanism of Action |

|---|---|---|

| Delavirdine | HIV-1 | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) |

| Arbidol | Influenza, SARS-CoV-2 | Membrane Fusion Inhibitor |

Indole derivatives exhibit a broad spectrum of antimicrobial activity, making them promising candidates for new antibacterial, antifungal, and antiparasitic drugs. nih.govmdpi.com This is particularly crucial given the rising threat of antibiotic-resistant infectious diseases. nih.goveurekaselect.com

Antibacterial: The indole moiety has been studied for its effectiveness against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.goveurekaselect.com Indole-based compounds can act as resistance-modifying agents, enhancing the efficacy of existing antibiotics. eurekaselect.com Their mechanisms of action can include disrupting bacterial cell walls or inhibiting essential enzymes like dihydrofolate reductase and topoisomerase II. daneshyari.com

Antifungal: Many indole derivatives have demonstrated significant antifungal properties. researchgate.netnih.govmdpi.com They have shown efficacy against various fungal pathogens, including Candida albicans and Aspergillus fumigatus, which can cause severe infections, especially in immunocompromised individuals. daneshyari.comkoreascience.kr The mechanism often involves inhibiting enzymes crucial for fungal cell membrane integrity, such as lanosterol (B1674476) 14α-demethylase. researchgate.net The introduction of an indole moiety to a triazole pharmacophore, for example, has been shown to strongly enhance antifungal activity. koreascience.kr

Antiparasitic: The indole nucleus is also a privileged scaffold for developing agents against parasitic diseases like malaria, leishmaniasis, and trypanosomiasis. nih.govmdpi.com The emergence of drug-resistant parasite strains necessitates the development of new, effective antiparasitic compounds. nih.govmdpi.com Indole-based compounds, such as the natural alkaloid cryptolepine, can interfere with essential parasite processes, like heme detoxification in the malaria parasite Plasmodium falciparum. mdpi.comnih.gov This makes the indole scaffold a compelling starting point for designing multi-targeted antiparasitic drugs. nih.gov

The indole scaffold is the foundation for several potent anti-inflammatory agents. arabjchem.org Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and is widely used to treat pain and inflammation associated with conditions like arthritis. nih.govmdpi.comnih.gov

The primary mechanism for many indole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, mediators of inflammation. nih.gov Recent research has focused on developing novel indole derivatives that can modulate other key inflammatory pathways, such as the NF-κB pathway, offering potential therapies for chronic inflammatory diseases. nih.gov The versatility of the indole structure allows for the design of compounds with improved efficacy and potentially fewer side effects than traditional NSAIDs. researchgate.net

Indole derivatives are actively being investigated for the management of metabolic disorders such as diabetes and hypertension. nih.govresearchgate.netnih.gov

Antidiabetic: With the global rise of diabetes, there is a continuous need for new antidiabetic agents. nih.gov Indole compounds, both natural and synthetic, have shown potential in managing this condition. nih.gov Their mechanisms of action are varied and can include the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. biolmolchem.comresearchgate.net By inhibiting these enzymes, indole derivatives can help to control post-meal blood sugar levels. Other derivatives have been designed to target different pathways associated with diabetes. nih.govbiolmolchem.com

Antihypertensive: The indole nucleus is present in several drugs used to treat high blood pressure. arabjchem.orgresearchgate.net The naturally occurring indole alkaloid Reserpine, for example, has been used as an antihypertensive agent. mdpi.com Synthetic indole derivatives have also been developed that exhibit antihypertensive effects through various mechanisms of action. arabjchem.org These compounds are considered "privileged structures" because they can bind with high affinity to a variety of receptors involved in blood pressure regulation. arabjchem.org

The indole scaffold is of significant interest in the development of drugs targeting the central nervous system (CNS), including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comresearchgate.net The indole core is present in essential biomolecules like the neurotransmitter serotonin (B10506) and the neuro-hormone melatonin, underscoring its biological relevance in the CNS. nih.gov

Indole derivatives have been designed to interact with a wide range of CNS targets. jpsbr.orgeurekaselect.commdpi.com In the context of neurodegenerative disorders, research has focused on developing indole-based compounds that can act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), or that can modulate pathways involved in oxidative stress and neuroinflammation. mdpi.commdpi.com The ability of the indole scaffold to be modified allows for the creation of multi-target agents that could potentially offer a more effective treatment approach for these complex diseases. mdpi.comresearchgate.net

Indole Derivatives as Probes for Biological Systems

The unique electronic and structural characteristics of the indole ring make it an excellent scaffold for the development of molecular probes. These tools are designed to interact with and report on biological systems, enabling researchers to visualize and study complex processes in living cells.

Fluorescent probes are indispensable tools for visualizing the intricate workings of biological systems with high spatial and temporal resolution. nih.gov Indole and its derivatives are known to possess intrinsic fluorescence, a property that can be tuned through chemical modification. mdpi.com The introduction of substituents can alter the electronic structure of the indole core, leading to changes in absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.gov

For instance, the fusion of phosphole and indole rings has been shown to create compounds with high fluorescence quantum yields. beilstein-journals.org Similarly, the synthesis of polymers incorporating silyl (B83357) indoles has resulted in materials that emit strong blue-violet light, highlighting the potential of substituted indoles in developing novel fluorescent materials. rsc.org While the specific fluorescent properties of 7-Methoxy-1,3-dimethyl-indole are not extensively documented, the principles of substituent effects on indole fluorescence suggest its potential as a useful fluorophore. The methoxy group at the 7-position and the methyl groups at the 1- and 3-positions would influence the electron density and conformational dynamics of the indole ring, thereby modulating its photophysical properties.

| Compound Class | Key Structural Feature | Emission Color | Reported Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Benzophospholo[3,2-b]indole Oxide | Indole fused with a phosphine (B1218219) oxide | Blue (λem ≈ 450 nm) | High (Φ = 75%) | beilstein-journals.org |

| 2-Phenylindole | Aryl substitution at C2-position | Not specified | Highest among tested 2-aryl indoles | nih.gov |

| 4-Formyl-indole | Electron-withdrawing group at C4 | Cyan | ~0.22 | nih.gov |

| Poly(silyl indole)s | Polymer with indole repeating units | Blue-Violet | Not specified | rsc.org |

Indole derivatives are widely recognized as "privileged structures" in drug discovery, capable of interacting with a diverse range of biological receptors and enzymes. nih.gov The indole scaffold serves as a template for designing selective ligands that can be used to probe the function and structure of these biomolecules. nih.gov Modifications to the indole ring, such as the introduction of methoxy and methyl groups, can significantly alter binding affinity and selectivity. mdpi.com

A prominent example that underscores the potential of the 7-methoxy-1-methyl indole core is the natural product Harmine (B1663883) (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole). wikipedia.org Harmine is a β-carboline alkaloid that is structurally related to this compound. It is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters. wikipedia.orgnih.gov The specific binding of harmine to MAO-A has been characterized by X-ray crystallography, providing a detailed view of the interactions within the enzyme's active site. nih.gov

Furthermore, harmine has been identified as a highly specific inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A). mountsinai.org This enzyme is believed to keep pancreatic beta cells in a quiescent state. By inhibiting DYRK1A, harmine can induce human beta cell proliferation, a discovery that has spurred research into its potential for treating diabetes. mountsinai.orghealthcareradius.in The well-defined enzymatic interactions of harmine highlight how the 7-methoxy-1-methyl indole scaffold can be a powerful tool for developing selective molecular probes and potential therapeutic agents for enzyme studies. spandidos-publications.com

| Enzyme Target | Inhibitory Activity | Significance | Reference |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Potent, reversible inhibitor (Ki = 0.005 µM) | Modulates neurotransmitter levels; potential antidepressant effects. | wikipedia.orgnih.gov |

| Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) | Potent inhibitor | Induces pancreatic β-cell proliferation; potential for diabetes therapy. | mountsinai.org |

Exploration in Chemical Synthesis and Catalyst Design

The indole nucleus is not only a key feature of biologically active molecules but also a versatile platform in synthetic organic chemistry. Its unique reactivity allows it to be used as a foundational building block for more complex structures and as a core component in the design of chiral catalysts.

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern pharmaceutical development. This field relies heavily on the design of effective chiral catalysts and ligands. The indole framework, with its rigid structure and multiple sites for functionalization (N1, C2, C3), offers an excellent scaffold for creating novel chiral ligands. tuni.fiacs.org

Researchers have developed various indole-containing ligands that have proven effective in asymmetric catalysis. nih.gov For example, indole-phosphine-oxazoline (IndPHOX) ligands have been successfully applied in palladium-catalyzed asymmetric allylic amination and alkylation reactions. tuni.fi The design of such ligands is modular, allowing for systematic tuning of their steric and electronic properties by altering the substituents on the indole ring. While this compound has not been specifically reported as a ligand component, its substitution pattern would be expected to influence the catalytic environment. The electron-donating methoxy group and the steric bulk of the methyl groups could modulate the reactivity and enantioselectivity of a metal center to which it is coordinated. The development of chiral organocatalysts based on indole skeletons, such as those derived from tryptophan, further demonstrates the utility of this scaffold in asymmetric synthesis. ntu.edu.sg

Substituted indoles are valuable starting materials and intermediates for the synthesis of complex molecules, including pharmaceuticals and natural products. openmedicinalchemistryjournal.comeurekalert.org The inherent reactivity of the indole ring allows for a wide array of chemical transformations. The development of efficient synthetic methods, such as iterative cross-coupling and microflow synthesis, has expanded the toolkit for constructing indole derivatives. eurekalert.org

Functionalized indoles, like N-methyl indoles, are frequently used in reactions such as Sonogashira cross-coupling to create more elaborate structures. nih.gov The 7-methoxy and 1,3-dimethyl groups of this compound provide specific steric and electronic properties that can be exploited in synthesis. The N-methyl group prevents N-H reactivity, directing functionalization to other positions, while the methoxy group can influence the regioselectivity of electrophilic substitution reactions. These pre-functionalized indoles serve as versatile building blocks, enabling the regiospecific construction of more complex heterocyclic systems like indole-appended pyrazoles and pyrroles. nih.gov

Natural Product Inspired Research and Analog Development

Natural products are a rich source of chemical diversity and have historically been a major inspiration for drug discovery. nih.gov The indole alkaloid family, in particular, contains thousands of structurally complex compounds with a wide range of biological activities. nih.govnih.gov

Research in this area often involves using natural product scaffolds as starting points for the synthesis of novel analogs with improved properties. This "complexity-to-diversity" strategy leverages the inherent intricacy of natural products to rapidly generate libraries of related compounds for biological screening. nih.govresearchgate.net

The β-carboline alkaloid Harmine , with its 7-methoxy-1-methyl-indole core, serves as a prime example of a natural product that inspires further research. wikipedia.org Its activities as an inhibitor of MAO-A and DYRK1A have made it a lead compound for the development of analogs targeting neurological disorders and diabetes. nih.govmountsinai.org The structural similarity of this compound to the core of harmine and other indole alkaloids suggests its potential as a scaffold for designing novel bioactive molecules. By using this simplified, yet relevant, core structure, chemists can systematically explore how different functional groups and substitution patterns contribute to biological activity, leading to the development of new therapeutic agents inspired by nature's designs.

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-1,3-dimethyl-indole, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this compound derivatives can be achieved via palladium-catalyzed hydrogenation and esterification under controlled conditions. For example, intermediates like N-[(1R,4R,6R)-6-(7-Methoxy-1,3-benzodioxol-5-yl)-4-hydroxy-2-oxocyclohexyl]-carbamic acid methyl ester are synthesized using Pd/C catalysts in methanol under H₂ atmospheres. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-catalyst) and reaction monitoring via TLC or HPLC . Alternative routes include Friedel-Crafts alkylation of indole precursors, where the methoxy group is introduced via methoxylation prior to dimethylation at the 1- and 3-positions .

Q. How should researchers characterize the structural purity of this compound derivatives?

- Methodological Answer : Structural characterization necessitates a combination of techniques:

- NMR : Analyze ¹H and ¹³C spectra to confirm methoxy (-OCH₃) and methyl (-CH₃) substituents. The 3-methyl group typically resonates at δ 2.1–2.3 ppm (¹H) and δ 18–22 ppm (¹³C) .

- X-ray Crystallography : Resolve crystal structures to verify substituent positions, as demonstrated for analogs like 3-(4-Methoxybenzyl)-2-methyl-1-phenyl-sulfonyl-1H-indole .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) and detect byproducts .

Q. What are the key considerations in designing experiments to assess the antimicrobial potential of this compound?

- Methodological Answer :

- Structural-Activity Relationships (SAR) : Compare with analogs like 6-Methoxy-1H-indole-3-acetamide, where methoxy and acetamide groups enhance antimicrobial activity .

- Bioassay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How do substituent positions on the indole ring influence catalytic di-oxygenation reactions?

- Methodological Answer : Substituent positioning critically affects reactivity. For example, 1,3-dimethyl-indole is inert in catalytic di-oxygenation, whereas 3-methyl-indole is reactive. The 3-position must bear a substituent (e.g., methyl), while the 1-position must remain unsubstituted to allow oxygen activation. This is attributed to steric hindrance and electronic effects modulating the indole’s π-system . Advanced studies should employ DFT calculations to map electron density distributions and validate experimental outcomes .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., 4,6-dimethoxy vs. 5-methoxy analogs) and evaluate cytotoxicity (e.g., IC₅₀ in MTT assays) .

- Metabolic Stability Assays : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation as a confounding factor .

- Targeted Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain divergent results .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., Pd/C) to predict regioselectivity in cross-coupling reactions .

- Docking Studies : Screen against biological targets (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .